molecular formula C22H23N3O4S B285096 2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B285096
M. Wt: 425.5 g/mol
InChI Key: ANHTYHMKKWPQBA-UHFFFAOYSA-N
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Description

2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-isopropylphenol with chloroacetic acid to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2-chloropyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
  • 2-(4-isopropylphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide

Uniqueness

2-[2-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its sulfonamide group is particularly significant for its potential biological activity.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-16(2)19-7-3-4-8-20(19)29-15-22(26)24-17-10-12-18(13-11-17)30(27,28)25-21-9-5-6-14-23-21/h3-14,16H,15H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

ANHTYHMKKWPQBA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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